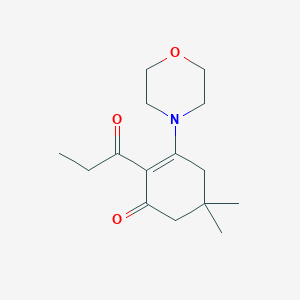![molecular formula C20H14N2O3 B5866897 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DIBA is a small molecule inhibitor of the HIV-1 integrase, an enzyme that plays a crucial role in the replication of the HIV virus. In
作用機序
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide inhibits the activity of the HIV-1 integrase enzyme by binding to the catalytic core domain of the enzyme. This prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus. This compound has also been shown to inhibit the strand transfer activity of the integrase enzyme, which is essential for the integration process.
Biochemical and Physiological Effects:
This compound has been shown to be a potent inhibitor of the HIV-1 integrase enzyme, with an IC50 value of 0.7 μM. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide is its potent activity against the HIV-1 integrase enzyme. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the anti-cancer and anti-inflammatory properties of this compound. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's disease.
合成法
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide involves the condensation of 2-phenylacetic acid with 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide has been extensively studied for its potential as a therapeutic agent for HIV-1 infection. It has been shown to inhibit the integration of the HIV-1 proviral DNA into the host genome, thereby preventing the replication of the virus. This compound has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been investigated for its potential as a therapeutic agent for other diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-17(11-12-5-2-1-3-6-12)21-16-10-9-15-18-13(16)7-4-8-14(18)19(24)22-20(15)25/h1-10H,11H2,(H,21,23)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWJYQYBCMNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)


![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
